Fmoc-NH-PEG10-acid

Description

Propriétés

IUPAC Name |

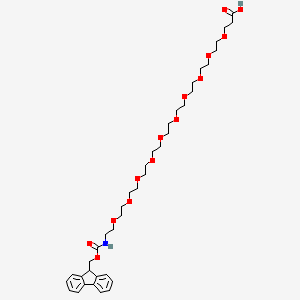

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57NO14/c40-37(41)9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-39-38(42)53-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,39,42)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAILXQLIMFAMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-NH-PEG10-acid: Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG10-acid is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical and physical properties, and detailed protocols for its application, with a focus on its role in the development of novel therapeutics. The molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a ten-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for the sequential and controlled conjugation of two different molecular entities, making it an invaluable tool for the construction of complex bioconjugates. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting molecules, a critical aspect in drug design.[1][2][3]

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are compiled from various commercial suppliers and should be considered as typical.

| Property | Value | Reference(s) |

| Synonyms | Fmoc-N-amido-PEG10-acid, Fmoc-NH-PEG10-propionic acid | |

| CAS Number | 2101563-45-3 | |

| Molecular Formula | C38H57NO14 | |

| Molecular Weight | 751.86 g/mol | |

| Appearance | Viscous liquid or low-melting solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG chain imparts some water solubility. | [1] |

| Storage | Store at -20°C for long-term stability. |

Core Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[4] A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4][5]

This compound serves as a versatile linker due to its bifunctional nature. The carboxylic acid can be coupled to an amine-containing molecule (e.g., an E3 ligase ligand), while the Fmoc-protected amine, after deprotection, can be reacted with a second molecule (e.g., a target protein ligand). The PEG spacer is crucial for improving the solubility and cell permeability of the final PROTAC molecule.[1][2]

Experimental Protocols

The following are representative protocols for the key reactions involving this compound in the synthesis of a PROTAC.

Fmoc Deprotection

This procedure removes the Fmoc protecting group to expose the primary amine.

Materials:

-

This compound conjugate

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.

-

Add the 20% piperidine in DMF solution (typically 10 equivalents relative to the substrate).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Wash the residue with DCM and evaporate again to remove residual piperidine. The resulting amine can be used in the next step without further purification.[1][6][7]

Amide Coupling via Carboxylic Acid Activation

This protocol describes the coupling of the carboxylic acid moiety of this compound to an amine-containing molecule using HATU as the coupling agent.

Materials:

-

This compound

-

Amine-containing molecule (e.g., E3 ligase ligand)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-containing molecule (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[8][9][10]

Mandatory Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.

Caption: A logical workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

This diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

- 1. peptide.com [peptide.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. nbinno.com [nbinno.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to Fmoc-NH-PEG10-acid: Structure, Properties, and Applications in Bioconjugation and PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-NH-PEG10-acid, a heterobifunctional linker widely utilized in biomedical research and drug development. The document details its chemical structure, molecular properties, and provides standardized protocols for its application in key experimental workflows, including solid-phase peptide synthesis (SPPS) and the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a valuable chemical tool characterized by a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a ten-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture allows for sequential and site-specific conjugation to two different molecules. The hydrophilic PEG linker enhances the solubility and bioavailability of the resulting conjugates.[1]

| Property | Value | Reference |

| Synonyms | Fmoc-PEG10-acid, Fmoc-NH-PEG10-CH2CH2COOH | [2] |

| CAS Number | 2101563-45-3 | [1][2] |

| Molecular Formula | C38H57NO14 | [2] |

| Molecular Weight | 751.86 g/mol | [1][2][3][4] |

| Appearance | Viscous Liquid | [1][2][3] |

| Purity | ≥ 97% | [1][2] |

| Storage Conditions | -20°C, under inert gas | [1][3] |

Experimental Protocols

The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups. The Fmoc-protected amine can be deprotected under basic conditions to reveal a primary amine, while the carboxylic acid can be activated to react with primary amines on a target molecule.

Fmoc Deprotection Protocol

The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis and other bioconjugation techniques. This is typically achieved using a mild base, most commonly piperidine.

Materials:

-

This compound immobilized on a solid support (e.g., resin)

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

Dimethylformamide (DMF)

Procedure:

-

To the resin-bound this compound, add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).[4]

-

Agitate the mixture at room temperature for 5-10 minutes.[4]

-

Filter the resin to remove the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

The resin now presents a free amine, ready for the next coupling step.

Amide Bond Formation via Carboxylic Acid Activation

The terminal carboxylic acid of this compound can be coupled to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) through the formation of a stable amide bond. This reaction is typically facilitated by activating the carboxylic acid with a coupling reagent.

Materials:

-

Molecule with a free primary amine (Molecule-NH2)

-

This compound

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).

-

Base: Diisopropylethylamine (DIPEA)

-

Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure (using HATU):

-

Dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Add the amine-containing molecule (1 equivalent) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

-

Upon completion, the reaction mixture can be purified using standard chromatographic techniques to isolate the desired conjugate.

Application in PROTAC Synthesis: A Workflow

This compound is a commonly used linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The following diagram illustrates a generalized solid-phase synthesis workflow for a PROTAC utilizing this linker.

Caption: Solid-phase synthesis workflow for a PROTAC using this compound.

References

Role of the Fmoc protecting group in peptide synthesis

An In-depth Technical Guide on the Core Role of the Fmoc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and protein synthesis in both academic research and industrial drug development.[1][2] At the heart of this technology lies the strategic use of protecting groups to ensure the stepwise and controlled assembly of amino acids into a predefined sequence.[2] Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has emerged as the dominant choice for the temporary protection of the α-amino group of amino acids.[][4] Its widespread adoption is attributed to its unique chemical properties, particularly its lability under mild basic conditions, which contrasts with the harsh acidic conditions required for the alternative tert-butyloxycarbonyl (Boc) protecting group.[2][] This key difference forms the basis of the Fmoc/tBu orthogonal protection strategy, which allows for the selective deprotection of the α-amino group while acid-labile side-chain protecting groups remain intact.[1][4]

This technical guide provides a comprehensive overview of the pivotal role of the Fmoc protecting group in modern peptide synthesis. It will delve into the chemical principles of Fmoc-based SPPS, detail experimental protocols, present key quantitative data, and illustrate the underlying chemical workflows and mechanisms.

The Chemistry of the Fmoc Group

The Fmoc group is a base-labile protecting group, a feature that is central to its utility in SPPS.[6] Its structure consists of a fluorene ring system linked to the amino group via a methoxycarbonyl bridge.[4]

Mechanism of Fmoc Protection

The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[4][6]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in the SPPS cycle and is achieved through a β-elimination reaction initiated by a mild base, most commonly a secondary amine like piperidine.[7][8]

The deprotection mechanism proceeds in two main steps:

-

Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[7][9]

-

β-Elimination: This is followed by a β-elimination, which liberates the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF).[7][8] The DBF byproduct is then scavenged by the excess secondary amine to form a stable adduct, preventing its reaction with the newly deprotected amine.[7][8]

The following diagram illustrates the mechanism of Fmoc deprotection:

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1][10]

A typical Fmoc-SPPS cycle consists of the following key steps:

-

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide.[11]

-

Washing: Thorough washing of the resin to remove excess deprotection reagent and byproducts.[11]

-

Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the free N-terminus of the peptide chain.[11]

-

Washing: Washing of the resin to remove excess reagents and byproducts.[11]

This cycle is repeated until the desired peptide sequence is assembled. The following diagram illustrates the general workflow of an Fmoc-SPPS cycle:

Caption: General workflow of a single Fmoc-SPPS cycle.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in Fmoc-SPPS. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of synthesis.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis.[10]

-

Protocol:

-

Weigh the desired amount of resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) into a reaction vessel.[11]

-

Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.[10][11]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[11]

-

Drain the solvent.

-

Fmoc Deprotection

-

Protocol:

-

Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.[11][12]

-

Agitate the mixture for an initial 5-10 minutes.[12]

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for another 15-20 minutes to ensure complete deprotection.[12]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[12]

-

Amino Acid Coupling

The coupling step involves the activation of the incoming Fmoc-amino acid's carboxyl group to facilitate amide bond formation.[12]

-

Protocol (using HBTU/HATU):

-

In a separate vessel, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling reagent such as HBTU or HATU (equivalents matching the amino acid) and a base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (equivalents typically double that of the amino acid).[11][13]

-

Allow the mixture to pre-activate for 1-5 minutes.[12]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[10] Reaction times may be extended for difficult couplings.[11]

-

Drain the coupling solution.

-

Wash the resin with DMF to remove excess reagents.

-

Cleavage and Final Deprotection

Once the peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.[10]

-

Protocol:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[10] TIS acts as a scavenger to trap reactive cationic species generated during deprotection.

-

Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.[10]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Quantitative Data in Fmoc-SPPS

The efficiency and success of peptide synthesis are monitored through various quantitative and qualitative measures.

Monitoring Fmoc Deprotection

The deprotection of the Fmoc group can be monitored in real-time by measuring the UV absorbance of the DBF-piperidine adduct in the drained deprotection solution at approximately 301 nm.[][4] This allows for the quantitative assessment of the reaction's completion.

Common Reagents and Conditions

The following table summarizes common reagents and typical conditions used in Fmoc-SPPS.

| Step | Reagent/Condition | Typical Concentration/Time | Purpose |

| Resin Swelling | DMF or DCM | 30-60 minutes | To allow access to reactive sites within the resin beads.[10] |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v), 2 x (5-20 min) | Removal of the N-terminal Fmoc group.[11][12] |

| DBU/Piperidine in DMF | 2% DBU, 2% Piperidine | For difficult deprotections.[8] | |

| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents | Building block for the peptide chain. |

| HBTU/HATU/HCTU | 3-5 equivalents | Coupling (activating) reagent.[11][12] | |

| DIC/HOBt | 3-5 equivalents | Alternative coupling reagents.[13][14] | |

| DIEA/Collidine | 6-10 equivalents | Base for activation and neutralization.[11] | |

| DMF/NMP | - | Reaction solvent.[] | |

| Final Cleavage | TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v), 2-3 hours | Cleavage from resin and removal of side-chain protecting groups.[10] |

Advantages of the Fmoc Protecting Group

The Fmoc strategy offers several key advantages over the older Boc methodology, which has led to its widespread adoption.

-

Mild Deprotection Conditions: The use of a mild base for Fmoc removal avoids the repeated use of strong acid, which can degrade sensitive peptide sequences and the resin support.[2][]

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), allowing for selective deprotection.[][4]

-

Automation-Friendly: The milder reaction conditions and the ability to monitor deprotection via UV absorbance make Fmoc chemistry highly suitable for automated peptide synthesizers.[15][16]

-

Compatibility with Modified Peptides: The gentle conditions are compatible with the synthesis of peptides containing post-translational modifications like phosphorylation and glycosylation.[2][15]

The logical relationship between the choice of protecting group strategy and its implications is illustrated below:

Caption: Comparison of Fmoc and Boc strategies in SPPS.

Potential Side Reactions in Fmoc-SPPS

Despite its advantages, Fmoc chemistry is not without potential side reactions that can impact the purity and yield of the final peptide.

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic imide intermediate, particularly upon prolonged exposure to the basic deprotection conditions.[15][17] This can lead to a mixture of α- and β-aspartyl peptides.[18] The addition of an agent like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help minimize this side reaction.[17]

-

Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two amino acids.[18] It involves the intramolecular cyclization of the dipeptide to form a stable six-membered ring, leading to chain termination. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this reaction.[18]

-

Racemization: Loss of stereochemical integrity at the α-carbon can occur during the activation and coupling steps, particularly for amino acids like histidine and cysteine.[14][19] The choice of coupling reagents and the addition of racemization suppressants like HOBt are crucial to minimize this.[13][14]

-

Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete coupling and deprotection reactions.[18] Strategies to overcome this include using specialized resins, chaotropic salts, or elevated temperatures.[18]

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis. Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[2][] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics.[15] A thorough understanding of the underlying chemistry, experimental protocols, and potential side reactions associated with the Fmoc group is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality peptides.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chempep.com [chempep.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

- 13. bachem.com [bachem.com]

- 14. chempep.com [chempep.com]

- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ovid.com [ovid.com]

- 18. peptide.com [peptide.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional Polyethylene Glycol (PEG) linkers are indispensable tools in modern bioconjugation, targeted drug delivery, and diagnostics.[1] These specialized molecules consist of a polyethylene glycol chain with two different reactive functional groups at each end, enabling the precise and stable connection of two distinct entities, such as a therapeutic drug and a targeting molecule.[1] The incorporation of a PEG spacer offers numerous advantages, including enhanced solubility of hydrophobic molecules, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[2] This technical guide provides a comprehensive overview of the core properties, applications, and experimental methodologies associated with heterobifunctional PEG linkers.

Core Properties and Advantages

The unique features of heterobifunctional PEG linkers make them highly versatile in a wide range of applications.[1]

-

Dual Reactivity : Allows for the specific and sequential conjugation of two different molecules.[1]

-

Enhanced Solubility : The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, thereby reducing aggregation.[2][3]

-

Improved Pharmacokinetics : PEGylation increases the hydrodynamic volume of conjugated molecules, which can lead to reduced renal clearance and a longer circulation half-life.[3]

-

Reduced Immunogenicity : The PEG chain can shield the conjugated molecule from the immune system, reducing its antigenicity and immunogenicity.[2]

-

Precise Spacer Control : The length of the PEG chain can be customized to provide optimal spacing between the two conjugated molecules, which is crucial for maintaining their biological activity and stability.[2]

Common Heterobifunctional PEG Linker Chemistries

The versatility of heterobifunctional PEG linkers stems from the variety of reactive functional groups that can be incorporated at their termini. The choice of these groups depends on the functional groups available on the molecules to be conjugated.[4]

Amine-Reactive Chemistries

Primary amines, found on the N-terminus of proteins and the side chain of lysine residues, are common targets for bioconjugation.[5]

-

N-Hydroxysuccinimide (NHS) Esters : React with primary amines at a slightly alkaline pH (7.2-8.5) to form stable amide bonds.[5][6]

-

Isothiocyanates : React with primary amines to form stable thiourea linkages.[7]

Thiol-Reactive Chemistries

Thiol groups, present in cysteine residues, provide a target for more site-specific conjugation.

-

Maleimides : React specifically with thiol groups at a near-neutral pH (6.5-7.5) to form stable thioether bonds.[6][8]

-

Pyridyl Disulfides : React with thiols to form disulfide bonds, which can be cleaved under reducing conditions.[9]

Bioorthogonal Chemistries ("Click Chemistry")

These reactions are highly specific and occur under mild, biocompatible conditions.

-

Azides and Alkynes : Undergo a copper-catalyzed or strain-promoted cycloaddition reaction to form a stable triazole linkage.[4][10]

Quantitative Data on Linker Properties

The stability and reactivity of the functional end groups are critical parameters in the design and application of heterobifunctional PEG linkers.

Stability of Amine-Reactive NHS Esters

NHS esters are susceptible to hydrolysis in aqueous solutions, which is a competing reaction to the desired conjugation. The rate of hydrolysis is pH-dependent.[6][11]

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4-5 hours | [11] |

| 8.0 | 25 | 1 hour | [12] |

| 8.6 | 4 | 10 minutes | [11][12] |

Kinetics of Thiol-Reactive Maleimide Group

The reaction between a maleimide and a thiol is rapid and highly efficient at physiological pH. The reaction rate is influenced by pH, as it depends on the concentration of the more reactive thiolate anion.[2][13]

| pH | Reaction Speed | Reference |

| 6.5-7.5 | Optimal for specific reaction with thiols | [8] |

| > 7.5 | Increased rate of hydrolysis and reaction with amines | [6][8] |

Stability of Carbamate Linkages

Carbamate bonds are often used in drug delivery systems and their stability is crucial for preventing premature drug release. Their stability can be influenced by pH and enzymatic activity.[9][14]

| Linker Type | Condition | Stability/Half-life | Reference |

| Valine-Citrulline-PABC Carbamate | Human Plasma | Good stability | [9] |

| Valine-Citrulline-PABC Carbamate | Murine Models | Less stable | [9] |

| Carbamate at polyhedral borane cage | pH 2-12 | Hydrolytically stable | [15] |

| Monosubstituted Carbamoylating Agents (CAE) | pH 7.4, 37°C | Unstable, half-lives of 4-40 minutes | [16] |

| N,N-Disubstituted Carbamates | Buffer and Plasma | Stable | [16] |

Applications in Drug Development

Heterobifunctional PEG linkers are pivotal in the development of advanced therapeutics, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[17] The linker plays a critical role in the stability, efficacy, and safety of the ADC.[2] PEG linkers can improve the solubility and pharmacokinetic profile of the ADC, and allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[2]

T-DM1 is an ADC used for the treatment of HER2-positive breast cancer.[18] It consists of the anti-HER2 antibody trastuzumab linked to the cytotoxic agent DM1 via a stable thioether linker.[7][18]

References

- 1. protacerdegraders.com [protacerdegraders.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. chempep.com [chempep.com]

- 4. Polyethylene Glycol Classification | AxisPharm [axispharm.com]

- 5. murthylab.berkeley.edu [murthylab.berkeley.edu]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 13. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 16. researchgate.net [researchgate.net]

- 17. PROTAC-mediated degradation of an endoplasmic reticulum membrane protein - American Chemical Society [acs.digitellinc.com]

- 18. Clinical efficacy and safety of T-DM1 for patients with HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[2] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[2]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in PROTAC development is their often-poor aqueous solubility, a consequence of their high molecular weight and lipophilicity. This can hinder their formulation and bioavailability. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhancement in solubility is critical not only for facile handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles. The use of PEG motifs allows for the fine-tuning of crucial physical properties such as the topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[2] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[2] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[2] However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[2]

The Critical Role of Linker Length in Ternary Complex Formation

The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.

-

Too short: A linker that is too short may sterically hinder the formation of the ternary complex.

-

Too long: A linker that is too long may lead to reduced efficacy due to increased flexibility and potential for non-productive binding modes. An excessively long linker might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

Therefore, a systematic evaluation of different linker lengths is often a key step in the development of a potent PROTAC.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4 | CRBN | 0 PEG units | < 500 | Not Reported | H661 |

| BRD4 | CRBN | 1 PEG unit | > 5000 | Not Reported | H661 |

| BRD4 | CRBN | 2 PEG units | > 5000 | Not Reported | H661 |

| BRD4 | CRBN | 4 PEG units | < 500 | Not Reported | H661 |

| BRD4 | CRBN | 5 PEG units | < 500 | Not Reported | H661 |

| ERα | VHL | 12-atom chain | > 1000 | ~20 | MCF7 |

| ERα | VHL | 16-atom chain | ~100 | ~80 | MCF7 |

| ERα | VHL | 19-atom chain | ~500 | ~60 | MCF7 |

| TBK1 | VHL | 12-atom chain | No degradation | 0 | Not Reported |

| TBK1 | VHL | 21-atom chain | 3 | 96 | Not Reported |

| TBK1 | VHL | 29-atom chain | 292 | 76 | Not Reported |

Table 1: Effect of PEG Linker Length on Protein Degradation. This table illustrates that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. For BRD4 degradation, very short or longer PEG linkers were more effective than those of intermediate length. For ERα and TBK1, a clear optimal linker length for maximal degradation is observed.

| PROTAC Series | Linker Composition | Papp (10⁻⁶ cm/s) |

| MZ Series (BRD4) | 2-unit PEG | 0.6 |

| MZ Series (BRD4) | 3-unit PEG | 0.03 |

| AT Series (BET) | Alkyl | 0.002 |

| AT Series (BET) | 1-unit PEG | 0.005 |

| AR PROTACs | PEG-linker | <1.0 or BLQ |

Table 2: Impact of Linker Composition on PROTAC Permeability (PAMPA). This table highlights the complex relationship between linker composition and permeability. In the MZ series, a shorter PEG linker resulted in significantly higher permeability.[3] Conversely, in the AT series, the inclusion of a single PEG unit slightly improved permeability over a purely alkyl linker.[3] For a series of Androgen Receptor (AR) PROTACs, permeability was generally low, often below the limit of quantification (BLQ).

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Solution-Phase Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker via amide bond formation.

Materials:

-

POI ligand with a carboxylic acid functional group

-

E3 ligase ligand with a primary or secondary amine (e.g., pomalidomide derivative)

-

Amine-PEG-acid linker (e.g., NH2-PEGn-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes, methanol)

Procedure:

Step 1: Coupling of POI Ligand to PEG Linker

-

Dissolve the POI ligand-COOH (1.0 eq) and NH2-PEGn-COOH (1.2 eq) in anhydrous DMF.

-

Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the POI-Linker intermediate.

Step 2: Coupling of POI-Linker to E3 Ligase Ligand

-

Dissolve the POI-Linker intermediate (1.0 eq) and the E3 ligase ligand-amine (1.1 eq) in anhydrous DMF.

-

Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup as described in Step 1.

-

Purify the final PROTAC product by preparative HPLC to achieve high purity (>95%).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution in DMSO

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

SDS-PAGE gels, electrophoresis, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).

-

Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Protein Quantification: Transfer the lysate to a microcentrifuge tube, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax.

Protocol 3: Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a PROTAC, providing an indication of its potential for oral absorption.

Materials:

-

Caco-2 cells (passage 40-60)

-

Transwell™ inserts (e.g., 0.4 µm pore size) in 24-well plates

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

-

PROTAC stock solution in DMSO

-

LC-MS/MS system for sample analysis

Procedure:

-

Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell™ inserts. Culture the cells for 18-22 days to allow for differentiation and formation of a polarized monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Assay:

-

Wash the cell monolayers with pre-warmed transport buffer.

-

For apical-to-basolateral (A-B) permeability, add the PROTAC (typically at 10 µM) to the apical compartment and fresh transport buffer to the basolateral compartment.

-

For basolateral-to-apical (B-A) permeability, add the PROTAC to the basolateral compartment and fresh buffer to the apical compartment.

-

Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

-

-

Sample Collection and Analysis: At the end of the incubation period, collect samples from both the donor and receiver compartments. Analyze the concentration of the PROTAC in each sample by LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

dQ/dt = rate of permeation

-

A = surface area of the membrane

-

C₀ = initial concentration in the donor compartment

-

-

Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.

-

Protocol 4: HTRF® Ternary Complex Formation Assay

This protocol describes a homogeneous, proximity-based assay to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

Recombinant, tagged POI (e.g., His-tagged)

-

Recombinant, tagged E3 ligase (e.g., GST-tagged)

-

PROTAC compounds

-

HTRF detection reagents (e.g., anti-His-Europium Cryptate and anti-GST-d2)

-

Assay buffer

-

Low-volume 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC compounds in the assay buffer. Prepare a mixture of the tagged POI and tagged E3 ligase at optimized concentrations in the assay buffer.

-

Assay Plate Setup: Add the PROTAC dilutions to the assay plate. Add the POI/E3 ligase mixture to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for ternary complex formation.

-

Detection: Add the HTRF detection reagents to the wells. Incubate for a further period (e.g., 1 hour) to allow for antibody binding.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak of the curve representing the maximal ternary complex formation. The "hook effect" at higher PROTAC concentrations is due to the formation of binary complexes that disrupt the ternary complex.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of PEG linkers in the development of next-generation protein degraders.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis: Coupling of Fmoc-NH-PEG10-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of polyethylene glycol (PEG) chains into peptides, a process known as PEGylation, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. PEGylation can improve solubility, increase metabolic stability by providing protection from proteolytic degradation, and reduce immunogenicity.[1][2] Fmoc-NH-PEG10-acid is a valuable building block for introducing a monodisperse PEG linker into a peptide sequence during solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for the efficient coupling of this compound to a resin-bound peptide using the Fmoc/tBu strategy.

Core Principles

The coupling of this compound follows the fundamental principles of Fmoc-based solid-phase peptide synthesis. The process involves the activation of the carboxylic acid group of the PEG derivative and its subsequent reaction with the free N-terminal amine of the peptide chain attached to the solid support. The choice of coupling reagent is critical for achieving high coupling efficiency, especially with sterically hindered or "difficult" sequences. Reagents such as HATU have demonstrated superior performance in terms of reaction speed and purity of the final product.[3]

Data Presentation

The efficiency of the coupling reaction is paramount for the successful synthesis of the desired PEGylated peptide. The choice of coupling reagent significantly impacts the reaction time and overall yield. Below is a summary of typical reaction conditions and a comparison of commonly used coupling reagents.

Table 1: General Reaction Conditions for Coupling this compound in SPPS

| Parameter | Recommended Range | Notes |

| This compound | 2.0 - 5.0 equivalents | Excess is used to drive the reaction to completion. |

| Coupling Reagent (e.g., HATU) | 1.9 - 4.5 equivalents | A slight deficit relative to the amino acid can prevent side reactions.[4] |

| Base (e.g., DIPEA) | 4.0 - 10.0 equivalents | Essential for the activation of the carboxylic acid. |

| Solvent | DMF, NMP | Must be of high purity and amine-free.[5] |

| Reaction Time | 30 minutes - 4 hours | Dependent on the specific sequence and coupling reagent.[6] |

| Temperature | Room Temperature | Standard condition for most SPPS couplings. |

Table 2: Comparative Overview of Common Coupling Reagents

| Coupling Reagent | Key Features | Considerations |

| HATU | Highly efficient, rapid reaction kinetics, minimizes racemization.[3][7] | Preferred for difficult couplings and PEGylated amino acids. |

| HBTU | Effective for standard couplings, less reactive than HATU.[3] | May require longer reaction times or double coupling. |

| DIC/HOBt | Cost-effective, generates a soluble urea byproduct.[8] | Generally slower than aminium/uronium salt-based reagents. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual coupling of this compound to a peptide-resin.

Materials and Reagents

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit

-

Solid-phase synthesis vessel

-

Shaker or vortexer

Protocol for Coupling this compound

-

Resin Preparation and Fmoc Deprotection:

-

Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.[5]

-

Drain the DMF and add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.[8]

-

Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.[5]

-

Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test will result in a blue color).[9][10]

-

-

Activation and Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and vortex briefly. The solution may change color.

-

Immediately add the activated this compound solution to the deprotected peptide-resin in the synthesis vessel.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended up to 4 hours.[6]

-

-

Monitoring the Coupling Reaction:

-

After the desired reaction time, take a small sample of the resin and wash it thoroughly with DMF.

-

Perform a Kaiser test. A negative result (colorless or yellowish beads) indicates that the coupling reaction is complete.[9][10]

-

If the Kaiser test is positive, indicating incomplete coupling, the coupling step can be repeated with a fresh solution of activated this compound ("double coupling").

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin extensively with DMF (5-7 times) and DCM (2-3 times) to remove any unreacted reagents and byproducts.[5] The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the solid support.

-

Mandatory Visualizations

References

- 1. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. blog.mblintl.com [blog.mblintl.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. americanpeptidesociety.org [americanpeptidesociety.org]

- 10. peptide.com [peptide.com]

Application Notes and Protocols for the Use of Fmoc-NH-PEG10-acid in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-NH-PEG10-acid in ADC Development

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The linker, a critical component connecting the antibody to the drug payload, plays a pivotal role in the stability, pharmacokinetics, and overall therapeutic index of the ADC.[2] this compound is a heterobifunctional linker that has gained prominence in ADC development due to its precisely defined structure and advantageous properties.

This linker features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at one terminus and a carboxylic acid at the other, separated by a hydrophilic polyethylene glycol (PEG) chain of ten repeating units. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions to allow for conjugation to a payload molecule.[3][4] The terminal carboxylic acid can be activated to react with primary amines, such as the lysine residues on the surface of an antibody, forming a stable amide bond.[5][6]

The incorporation of the PEG10 spacer offers several key advantages in ADC design:

-

Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The PEG linker increases the overall hydrophilicity of the ADC, which can mitigate aggregation, improve solubility in aqueous environments, and lead to a better manufacturing and formulation profile.[7]

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG chain can create a "hydration shell" around the payload, potentially reducing immunogenicity and leading to a longer circulation half-life and increased exposure of the tumor to the therapeutic.[8][9]

-

Defined Spacer Length: The monodisperse nature of the PEG10 linker provides a precise and consistent distance between the antibody and the drug. This can be crucial for optimizing the ADC's biological activity by minimizing steric hindrance and ensuring proper interaction with the target antigen.

-

Increased Drug-to-Antibody Ratio (DAR): By improving the solubility of the payload, PEG linkers can enable the attachment of a higher number of drug molecules per antibody without causing aggregation, which can enhance the potency of the ADC.[10]

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| PEG Length | ADC Clearance Rate (mL/hr/kg) | ADC Exposure (AUC) | Tolerability |

| No PEG | High | Low | Poor |

| PEG < 8 | Moderately High | Moderate | Reduced |

| PEG ≥ 8 | Low | High | Well-tolerated |

Data summarized from a study on PEGylated ADCs, demonstrating that longer PEG chains (≥8 units) significantly decrease clearance rates, increase overall exposure, and improve tolerability in preclinical models.[8]

Table 2: Common ADC Payloads and their Mechanisms of Action

| Payload Class | Example | Mechanism of Action | Bystander Effect |

| Microtubule Inhibitors | Monomethyl Auristatin E (MMAE) | Binds to tubulin and inhibits its polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[11][12] | Yes (membrane permeable)[13] |

| Maytansinoid (DM1) | Inhibits microtubule assembly by binding to tubulin at the vinca domain, causing mitotic arrest and apoptosis.[11] | No (charged, membrane impermeable)[14] | |

| DNA Damaging Agents | Pyrrolobenzodiazepine (PBD) | Crosslinks DNA in the minor groove, leading to cell death.[11] | Yes[15] |

| Topoisomerase Inhibitors | SN-38 (active metabolite of Irinotecan) | Inhibits topoisomerase I, leading to DNA strand breaks and apoptosis.[11] | Yes[15] |

Experimental Protocols

Protocol 1: Fmoc-Deprotection of this compound

This protocol describes the removal of the Fmoc protecting group from the amine terminus of the linker.

Materials:

-

This compound

-

20% Piperidine in Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Nitrogen gas

Procedure:

-

Dissolve this compound in a minimal amount of DMF in a round-bottom flask.

-

Add the 20% piperidine in DMF solution to the flask (approximately 10 mL per gram of linker).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the deprotection by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

-

Co-evaporate the residue with toluene to remove residual piperidine.

-

Wash the resulting amine-PEG10-acid with DCM and dry under a stream of nitrogen to yield the deprotected linker.

Protocol 2: Conjugation of Deprotected Linker-Payload to Antibody via EDC/NHS Chemistry

This protocol outlines the conjugation of the deprotected linker-payload to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in Phosphate-Buffered Saline (PBS), pH 7.4

-

Deprotected amine-PEG10-payload

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

-

Activation of Linker-Payload: a. Dissolve the deprotected amine-PEG10-payload in Activation Buffer. b. Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. c. Add a 5-10 fold molar excess of EDC and NHS to the linker-payload solution. d. Incubate for 15-30 minutes at room temperature to form the NHS-ester activated linker-payload.

-

Antibody Preparation: a. Exchange the buffer of the mAb solution to Coupling Buffer using a desalting column. b. Adjust the concentration of the mAb to 5-10 mg/mL.

-

Conjugation Reaction: a. Add the NHS-ester activated linker-payload solution to the prepared mAb solution. The molar ratio of linker-payload to mAb will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: a. Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester. b. Incubate for 15 minutes at room temperature.

-

Purification: a. Purify the resulting ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4. b. Collect the fractions containing the purified ADC.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

-

Principle: HIC separates molecules based on their hydrophobicity. The addition of each hydrophobic drug-linker to the antibody increases its retention time on the HIC column, allowing for the separation of species with different DARs.[16][17]

-

Method:

-

Column: A HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM potassium phosphate, pH 7.0, with 25% isopropanol).

-

Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.

-

Detection: UV absorbance at 280 nm.

-

-

Analysis: The peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated as the weighted average of the peak areas.[18]

2. Aggregation Analysis by Size-Exclusion Chromatography (SEC):

-

Principle: SEC separates molecules based on their size. Monomeric ADC will have a characteristic retention time, while aggregates will elute earlier.[19]

-

Method:

-

Column: A SEC column (e.g., TSKgel G3000SWxl).

-

Mobile Phase: PBS, pH 7.4.

-

Detection: UV absorbance at 280 nm.

-

-

Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peaks in the chromatogram.

3. In Vitro Cytotoxicity Assay (MTT Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[20]

-

Method:

-

Seed cancer cells expressing the target antigen in a 96-well plate and incubate overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody (negative control), and free payload.

-

Incubate for 72-96 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[21][22]

Visualizations

Caption: Workflow for ADC synthesis using this compound.

Caption: General mechanism of action for an antibody-drug conjugate.

Caption: Signaling pathway for MMAE-induced apoptosis.

References

- 1. Antibody Drug Conjugates (ADC) | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 13. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 16. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. waters.com [waters.com]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc-NH-PEG10-acid Bioconjugation to Primary Amines on Proteins

Introduction

Fmoc-NH-PEG10-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics. This linker possesses a terminal carboxylic acid and a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine, connected by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. The carboxylic acid can be activated to form a stable amide bond with primary amines on proteins, such as the ε-amine of lysine residues or the N-terminus. The PEG spacer enhances the solubility and stability of the resulting conjugate while minimizing steric hindrance.[1][2][3] The Fmoc protecting group is stable under acidic and neutral conditions but can be readily removed with a mild base to expose a primary amine for subsequent conjugation steps.[4][5]

This document provides detailed protocols for the bioconjugation of this compound to primary amines on proteins, characterization of the conjugate, and subsequent deprotection of the Fmoc group. These protocols are intended for researchers, scientists, and drug development professionals.

Principle of the Reaction

The bioconjugation process involves a two-step reaction. First, the carboxylic acid moiety of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a more stable amine-reactive NHS ester. In the second step, the NHS ester reacts with primary amines on the protein surface to form a stable amide bond.

Materials and Equipment

Reagents:

-

This compound

-

Protein of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

-

Dimethylformamide (DMF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Dialysis or desalting columns

-

SDS-PAGE gels and reagents

-

Coomassie Brilliant Blue stain

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

-

HPLC system with a suitable column (e.g., size-exclusion or reverse-phase)

Equipment:

-

pH meter

-

Reaction vials

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Gel electrophoresis apparatus and power supply

-

Gel imaging system

-

Spectrophotometer

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This two-step protocol is recommended as it provides better control over the reaction and minimizes unwanted side reactions such as protein-protein crosslinking.[6]

1. Reagent Preparation:

-

Allow all reagents to come to room temperature before use.

-

Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or the Activation Buffer immediately prior to use.

-

Dissolve the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.[7]

-

Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10-50 mM).

2. Activation of this compound:

-

In a reaction vial, combine this compound (from stock solution) with Activation Buffer.

-

Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the this compound.[6]

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

3. Conjugation to the Protein:

-

Immediately add the activated this compound solution to the protein solution.

-

The recommended molar ratio of the PEG linker to the protein can range from 5:1 to 20:1, depending on the desired degree of PEGylation. This should be optimized for each specific protein.[8]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6][9]

4. Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[6]

-

Incubate for 15 minutes at room temperature.

5. Purification of the PEGylated Protein:

-

Remove unreacted PEG linker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

-

For a higher degree of purity, chromatographic methods such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) can be employed.[][11][12] SEC is particularly effective at separating the larger PEGylated protein from the unreacted protein and smaller molecules.[]

Protocol 2: Characterization of the PEGylated Protein

1. SDS-PAGE Analysis:

-

Analyze the purified PEGylated protein alongside the unmodified protein using SDS-PAGE.

-

Successful PEGylation will result in a band shift to a higher apparent molecular weight. The extent of the shift can give a qualitative indication of the degree of PEGylation.

2. Mass Spectrometry:

-

Determine the precise molecular weight of the PEGylated protein using MALDI-TOF or ESI-MS.

-

The increase in mass compared to the unmodified protein corresponds to the number of attached PEG linkers.

3. HPLC Analysis:

-

Use size-exclusion or reverse-phase HPLC to assess the purity of the conjugate and separate different PEGylated species (e.g., mono-, di-, tri-PEGylated).[13]

Protocol 3: Fmoc Deprotection

1. Deprotection Reaction:

-

Exchange the purified PEGylated protein into a buffer that is compatible with the deprotection conditions and subsequent applications (e.g., PBS).

-

Add the Fmoc Deprotection Solution (20% piperidine in DMF) to the conjugate solution. The final concentration of piperidine should be sufficient to achieve deprotection, typically around 20%.

-

Incubate at room temperature for 5-30 minutes.[5][14] The reaction time may need to be optimized.

2. Purification of the Deprotected Protein:

-

Remove piperidine and the dibenzofulvene-piperidine adduct by extensive dialysis or using a desalting column.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the conjugation of a carboxylic acid-terminated PEG linker to a protein using EDC/NHS chemistry. Optimal conditions should be determined empirically for each specific system.

| Parameter | Recommended Range | Reference |

| Molar Ratios | ||

| PEG-acid : Protein | 5:1 to 20:1 | [8] |

| EDC : PEG-acid | 2:1 to 5:1 | [6] |

| NHS : PEG-acid | 2:1 to 5:1 | [6] |

| pH | ||

| Activation (EDC/NHS) | 4.5 - 6.0 | [6][9] |

| Conjugation (to Amine) | 7.2 - 8.5 | [6][9] |

| Reaction Time | ||

| Activation | 15 - 30 minutes | [6] |

| Conjugation | 2 hours (RT) to Overnight (4°C) | [6][9] |

| Quenching | ||

| Quenching Agent Conc. | 10 - 50 mM | [6] |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inactive EDC/NHS | Use fresh, anhydrous reagents. |

| Inappropriate pH | Ensure activation is performed at pH 4.5-6.0 and conjugation at pH 7.2-8.5. | |

| Buffer contains primary amines (e.g., Tris) | Use non-amine containing buffers like MES and PBS.[6] | |

| Protein Precipitation | High concentration of organic solvent | Minimize the volume of the PEG-linker stock solution added. |

| Protein instability at reaction pH | Optimize the pH to maintain protein stability. | |

| High Polydispersity | Molar ratio of PEG to protein is too high | Decrease the molar ratio of the PEG linker.[6] |

| Reaction time is too long | Reduce the incubation time.[6] | |

| Loss of Protein Activity | PEGylation at or near the active site | Consider site-specific conjugation strategies or protecting the active site. |

Visualizations

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. genscript.com [genscript.com]

- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. encapsula.com [encapsula.com]

- 8. Protocol for Protein PEGylation [jenkemusa.com]

- 9. broadpharm.com [broadpharm.com]

- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

Application Notes and Protocols for Step-by-Step Fmoc Deprotection of PEGylated Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in the synthesis of peptides and modified biomolecules, including PEGylated compounds. Its base-lability allows for selective and mild deprotection conditions, preserving the integrity of the target molecule. Polyethylene glycol (PEG) chains are often incorporated to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules. This document provides a detailed guide to the step-by-step Fmoc deprotection of PEGylated compounds, covering the underlying chemistry, experimental protocols for both solid-phase and solution-phase reactions, and methods for monitoring reaction completion.

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorene ring's C9 position.[2] This initiates the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine. The excess amine in the reaction mixture also acts as a scavenger for the liberated DBF, preventing potential side reactions with the deprotected amine.[3]

Chemical Reaction Mechanism

The reaction proceeds in two main steps:

-